molecular formula C6H4BrClO B087913 2-Bromo-5-chlorophenol CAS No. 13659-23-9

2-Bromo-5-chlorophenol

Cat. No. B087913
CAS RN: 13659-23-9
M. Wt: 207.45 g/mol
InChI Key: FMRKYXVZQWHGDA-UHFFFAOYSA-N
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Patent
US05985853

Procedure details

9 ml of boron tribromide is added dropwise to a solution containing 20 g of 5-bromo 2-chloro anisole in 200 ml of methylene chloride. Agitation is carried out for 10 minutes at 0° C., then for 24 hours at 20° C. and the reaction medium is poured into a water and ice mixture. The resultant suspension is agitated for 30 minutes, extraction is carried out with methylene chloride, followed by saturation with sodium chloride and extraction twice with methylene chloride. The organic phases are collected, dried over magnesium sulphate, evaporated under reduced pressure and 18.5 g of 5-chloro 2-bromophenol is obtained. M.p.=56° C.
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.[Br:5][C:6]1[CH:7]=[CH:8][C:9]([Cl:14])=[C:10](OC)[CH:11]=1.[OH2:15]>C(Cl)Cl>[Cl:14][C:9]1[CH:10]=[CH:11][C:6]([Br:5])=[C:7]([OH:15])[CH:8]=1

Inputs

Step One
Name
Quantity
9 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)OC)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
for 24 hours at 20° C.
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
extraction
EXTRACTION
Type
EXTRACTION
Details
followed by saturation with sodium chloride and extraction twice with methylene chloride
CUSTOM
Type
CUSTOM
Details
The organic phases are collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)O)Br
Measurements
Type Value Analysis
AMOUNT: MASS 18.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.